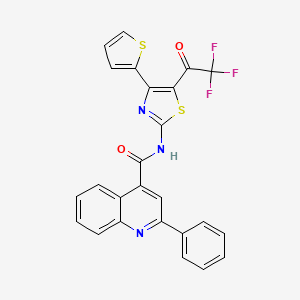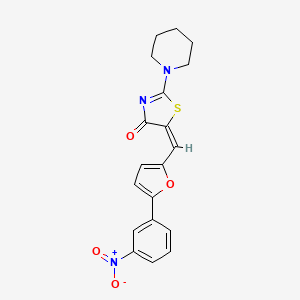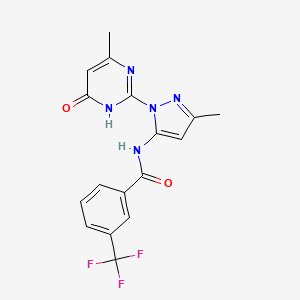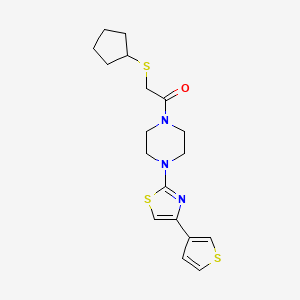
2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of thiazolopyrimidine derivatives. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Scientific Research Applications
Electrochemical Synthesis
Amani and Nematollahi (2012) explored electrochemical syntheses of arylthiobenzazoles, involving the oxidation of similar compounds, indicating the potential use of 2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone in electrochemical applications (Amani & Nematollahi, 2012).
Microwave-Assisted Synthesis
Said et al. (2020) reported an eco-friendly microwave-assisted synthesis of similar compounds. This method may be applicable to the synthesis of 2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone, offering a greener and efficient synthesis approach (Said et al., 2020).
Potential Anti-Inflammatory Activity
Ahmed, Molvi, and Khan (2017) synthesized novel compounds with similar structures and evaluated their anti-inflammatory activity, suggesting potential therapeutic applications for 2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone in the medical field (Ahmed, Molvi, & Khan, 2017).
Antiviral Activity Exploration
Attaby et al. (2006) synthesized derivatives for antiviral testing, hinting at the possibility of using similar compounds in the development of antiviral agents (Attaby et al., 2006).
Antibacterial and Antifungal Activities
Gan, Fang, and Zhou (2010) explored the antibacterial and antifungal activities of azole-containing piperazine derivatives, suggesting the potential use of 2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone in antimicrobial applications (Gan, Fang, & Zhou, 2010).
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS3/c22-17(13-24-15-3-1-2-4-15)20-6-8-21(9-7-20)18-19-16(12-25-18)14-5-10-23-11-14/h5,10-12,15H,1-4,6-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDKMQCDUKVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3005361.png)

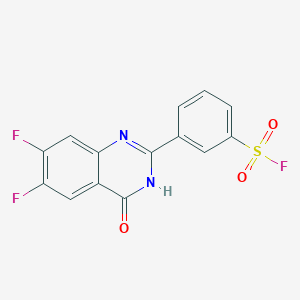
![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)
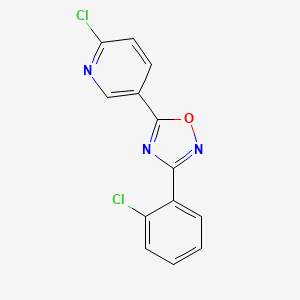

![(1-methyl-1H-pyrrol-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B3005374.png)

![4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B3005376.png)
